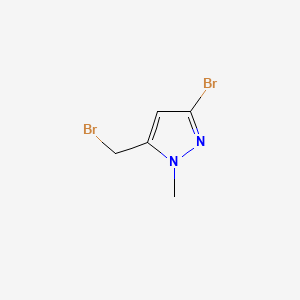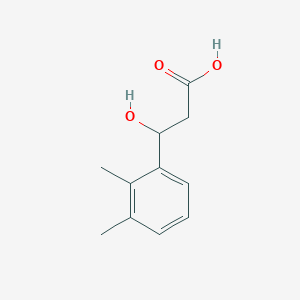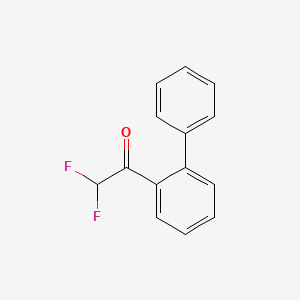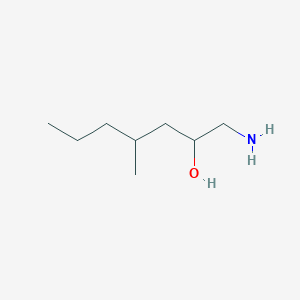
1-Amino-4-methylheptan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-4-methylheptan-2-ol is an organic compound with the molecular formula C8H19NO. It is a chiral molecule, meaning it has non-superimposable mirror images, and it is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-4-methylheptan-2-ol can be synthesized through several methods. One common method involves the reaction of 4-methylheptan-2-one with ammonia in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-methylheptan-2-one in the presence of ammonia. This method is preferred due to its efficiency and scalability. The reaction is carried out in a high-pressure reactor with a suitable catalyst, such as palladium on carbon, at elevated temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-methylheptan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: 4-Methylheptan-2-one or 4-methylheptanal.
Reduction: 1-Amino-4-methylheptane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Amino-4-methylheptan-2-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-amino-4-methylheptan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can participate in various biochemical pathways, modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpentan-1-ol: Similar in structure but with a shorter carbon chain.
4-Methylheptan-3-ol: Lacks the amino group, making it less reactive in certain chemical reactions.
Uniqueness
1-Amino-4-methylheptan-2-ol is unique due to its specific combination of an amino group and a hydroxyl group on a chiral carbon chain. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
1-amino-4-methylheptan-2-ol |
InChI |
InChI=1S/C8H19NO/c1-3-4-7(2)5-8(10)6-9/h7-8,10H,3-6,9H2,1-2H3 |
InChI Key |
JZEDCWYUCQIQAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


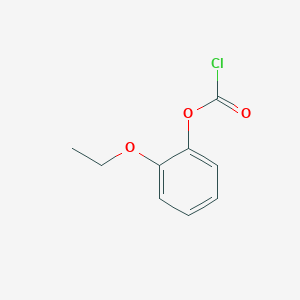


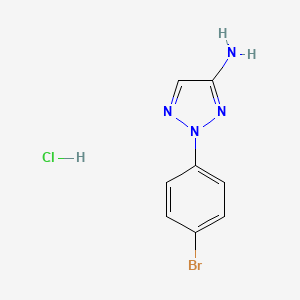


![Benzo[d]thiazol-2-ylmethanesulfonamide](/img/structure/B13610331.png)
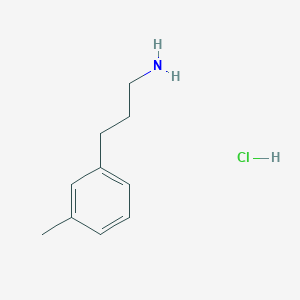
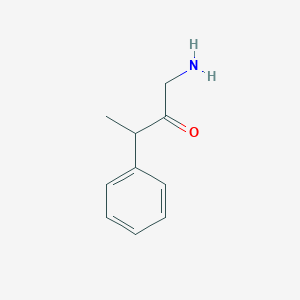
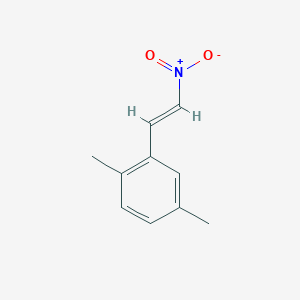
![1,1,1-Trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13610346.png)
